molecular formula C24H25F2NS B120402 N-(2-(Bis(4-fluorophenyl)methylthio)ethyl)-N-methyl-N-(2-phenyl)ethylamine CAS No. 146931-13-7

N-(2-(Bis(4-fluorophenyl)methylthio)ethyl)-N-methyl-N-(2-phenyl)ethylamine

Cat. No. B120402
CAS RN: 146931-13-7
M. Wt: 465.5 g/mol
InChI Key: RTRUBGIMENCJJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(Bis(4-fluorophenyl)methylthio)ethyl)-N-methyl-N-(2-phenyl)ethylamine, also known as 2C-T-7, is a synthetic psychedelic drug that belongs to the phenethylamine class. It was first synthesized in 1981 by Alexander Shulgin and gained popularity as a recreational drug in the 1990s. However, the drug was later banned in many countries due to its potential health risks and abuse potential. Despite this, 2C-T-7 has been the subject of scientific research for its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of N-(2-(Bis(4-fluorophenyl)methylthio)ethyl)-N-methyl-N-(2-phenyl)ethylamine is not fully understood. However, it is believed to act as a serotonin receptor agonist, particularly at the 5-HT2A receptor. This receptor is involved in the regulation of mood, cognition, and perception. By activating this receptor, this compound may produce its psychedelic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well studied. However, it is known to produce psychedelic effects, including altered perception, mood, and thought processes. It may also cause physical effects such as dilated pupils, increased heart rate, and elevated blood pressure.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2-(Bis(4-fluorophenyl)methylthio)ethyl)-N-methyl-N-(2-phenyl)ethylamine in lab experiments include its potential therapeutic applications, particularly in the treatment of depression and neurodegenerative diseases. However, the drug is also associated with potential health risks and abuse potential, which may limit its use in research.

Future Directions

There are several potential future directions for research on N-(2-(Bis(4-fluorophenyl)methylthio)ethyl)-N-methyl-N-(2-phenyl)ethylamine. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of depression and neurodegenerative diseases. Another direction is to study its mechanism of action and biochemical and physiological effects in more detail. Additionally, research could focus on developing safer and more effective analogs of this compound for therapeutic use.

Synthesis Methods

The synthesis of N-(2-(Bis(4-fluorophenyl)methylthio)ethyl)-N-methyl-N-(2-phenyl)ethylamine involves the reaction of 2,5-dimethoxybenzaldehyde with 4-fluorobenzylmagnesium bromide to form 2,5-dimethoxy-4-(4-fluorobenzyl)benzaldehyde. This intermediate is then reacted with thioacetic acid to form 2,5-dimethoxy-4-(4-fluorobenzylthio)benzaldehyde. The final step involves the reaction of this intermediate with N-methyl-2-phenylethylamine to form this compound.

Scientific Research Applications

N-(2-(Bis(4-fluorophenyl)methylthio)ethyl)-N-methyl-N-(2-phenyl)ethylamine has been the subject of scientific research for its potential therapeutic applications. One study found that the drug had antidepressant effects in animal models, suggesting that it may be useful in the treatment of depression. Another study found that this compound had neuroprotective effects in rat brain cells, indicating that it may have potential in the treatment of neurodegenerative diseases.

properties

CAS RN

146931-13-7

Molecular Formula

C24H25F2NS

Molecular Weight

465.5 g/mol

IUPAC Name

N-[2-[bis(4-fluorophenyl)methylsulfanyl]ethyl]-N-methyl-2-[3-(trifluoromethyl)phenyl]ethanamine

InChI

InChI=1S/C25H24F5NS/c1-31(14-13-18-3-2-4-21(17-18)25(28,29)30)15-16-32-24(19-5-9-22(26)10-6-19)20-7-11-23(27)12-8-20/h2-12,17,24H,13-16H2,1H3

InChI Key

RTRUBGIMENCJJK-UHFFFAOYSA-N

SMILES

CN(CCC1=CC(=CC=C1)C(F)(F)F)CCSC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F

Canonical SMILES

CN(CCC1=CC(=CC=C1)C(F)(F)F)CCSC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F

synonyms

N-(2-(bis(4-fluorophenyl)methylthio)ethyl)-N-methyl-N-(2-phenyl)ethylamine
VUF 4576
VUF-4576

Origin of Product

United States

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